molecular formula C15H22ClN B8475589 Didesmethylsibutramine, (+)- CAS No. 229639-56-9

Didesmethylsibutramine, (+)-

Cat. No.: B8475589
CAS No.: 229639-56-9
M. Wt: 251.79 g/mol
InChI Key: WQSACWZKKZPCHN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesmethylsibutramine, (+)- is a useful research compound. Its molecular formula is C15H22ClN and its molecular weight is 251.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Didesmethylsibutramine, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didesmethylsibutramine, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

229639-56-9

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1

InChI Key

WQSACWZKKZPCHN-CQSZACIVSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described above, D-(−)-tartaric acid was used to resolute racemic compound II to give another optical isomer (75.2% yield). This optical isomer were treated with alkaline to give free base (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (II-R) (optical purity 99.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.